molecular formula C7H14N2O4 B1295903 N,N'-bis(2-hydroxyethyl)propanediamide CAS No. 6640-68-2

N,N'-bis(2-hydroxyethyl)propanediamide

Cat. No.: B1295903
CAS No.: 6640-68-2
M. Wt: 190.2 g/mol
InChI Key: SDCNWGGKMFFYDP-UHFFFAOYSA-N
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Description

N,N'-bis(2-hydroxyethyl)propanediamide is a useful research compound. Its molecular formula is C7H14N2O4 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49014. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N,N’-Bis(2-hydroxyethyl)malonamide, also known as N,N’-bis(2-hydroxyethyl)propanediamide, is a compound that has been studied for its potential applications in metal separation and recovery . Its primary targets are metal ions, particularly uranium (VI) .

Mode of Action

The compound interacts with its targets through a process known as chelation . This involves the formation of multiple bonds between the compound and a metal ion, resulting in a ring-like structure. This allows the compound to effectively “trap” the metal ions, facilitating their separation and recovery .

Biochemical Pathways

It is known that the compound’s chelating properties can influence the distribution and availability of metal ions in a system . This can have downstream effects on various biochemical processes that depend on these ions.

Result of Action

The primary result of N,N’-Bis(2-hydroxyethyl)malonamide’s action is the selective adsorption of uranium (VI) . In one study, a polymer based on the compound showed extraordinary adsorption effect on uranium (VI), with a saturation adsorption capacity of 748.64 mg/g . This suggests that the compound could be highly effective in uranium (VI) separation applications .

Action Environment

The action of N,N’-Bis(2-hydroxyethyl)malonamide can be influenced by various environmental factors. For instance, the compound’s stability and hydrophobicity can be enhanced when it is immobilized in an environmentally friendly chitosan biomembrane . Additionally, the compound has shown satisfactory results in competitive ion coexistence systems and simulated seawater experiments, suggesting that it can function effectively in complex environments and low-concentration uranium backgrounds .

Properties

IUPAC Name

N,N'-bis(2-hydroxyethyl)propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4/c10-3-1-8-6(12)5-7(13)9-2-4-11/h10-11H,1-5H2,(H,8,12)(H,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCNWGGKMFFYDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(=O)CC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80985048
Record name N~1~,N~3~-Bis(2-hydroxyethyl)propanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80985048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6640-68-2
Record name NSC49014
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49014
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~,N~3~-Bis(2-hydroxyethyl)propanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80985048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What spectroscopic techniques are useful for characterizing complexes formed with N,N'-bis(2-hydroxyethyl)propanediamide?

A2: Infrared and electronic spectroscopy are valuable tools for characterizing complexes involving this compound. [] Infrared spectroscopy can reveal information about the coordination mode of the ligand, particularly by analyzing shifts in specific vibrational frequencies upon complexation. [] Electronic spectroscopy provides insights into the electronic structure and geometry of the copper(II) complexes. For instance, the presence or absence of a characteristic band around 23.3–27.0×103 cm−1 in the electronic spectra can differentiate between alkoxo-oxygen bridged and non-bridged structures in copper(II) complexes. []

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